4-Bromo-3-fluoro-1-methyl-1H-pyrazole CAS 1785074-93-2 properties
4-Bromo-3-fluoro-1-methyl-1H-pyrazole CAS 1785074-93-2 properties
The following technical guide provides an in-depth analysis of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole (CAS 1785074-93-2), structured for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 1785074-93-2 Role: High-Value Fluorinated Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the optimization of bioactive small molecules, the 4-Bromo-3-fluoro-1-methyl-1H-pyrazole scaffold represents a strategic intersection of metabolic stability and synthetic versatility. Unlike its non-fluorinated or trifluoromethylated analogs, the C3-fluoro substituent offers a unique electronic modulation of the pyrazole ring without imposing the steric bulk of a -CF3 group. This guide details the physicochemical properties, synthetic pathways, and reactivity profiles that make this compound a critical tool for modulating lipophilicity (logP) and pKa in lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 4-Bromo-3-fluoro-1-methyl-1H-pyrazole | |
| Molecular Formula | C₄H₄BrFN₂ | |
| Molecular Weight | 178.99 g/mol | |
| SMILES | CN1N=C(F)C(Br)=C1 | |
| Appearance | White to off-white solid | Predicted based on analogs |
| Boiling Point | ~205°C (Predicted) | @ 760 mmHg |
| LogP (Predicted) | 1.32 | Moderate lipophilicity |
| H-Bond Acceptors | 2 | N2 and F (weak) |
| Topological Polar Surface Area | 17.8 Ų | Good membrane permeability |
Structural Significance[8]
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C3-Fluoro: Acts as a bioisostere for hydrogen or a hydroxyl group, blocking metabolic oxidation at the C3 position while withdrawing electron density from the ring.
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C4-Bromo: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
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N1-Methyl: Locks the tautomeric equilibrium, defining the regiochemistry of the pyrazole and preventing non-specific binding associated with free NH pyrazoles.
Synthetic Methodology
The synthesis of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole typically follows a stepwise functionalization strategy.[1] Direct fluorination of the pyrazole ring is challenging; therefore, the fluorine atom is often introduced early via diazonium chemistry or cyclization of fluorinated precursors.
Primary Synthetic Pathway (The Balz-Schiemann / Bromination Route)
This route is preferred for its reliability and scalability in a laboratory setting.
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Fluorination (Step 1): Starting from 3-amino-1-methylpyrazole , the amino group is converted to a diazonium tetrafluoroborate salt using NaNO₂ and HBF₄. Thermal decomposition of this salt yields the 3-fluoro-1-methylpyrazole intermediate.
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Bromination (Step 2): The intermediate is subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) . The 1-methyl group directs the electrophile to the electron-rich C4 position with high regioselectivity.
Visualization of Synthetic Logic
Figure 1: Stepwise synthesis via Balz-Schiemann fluorination followed by regioselective C4-bromination.
Reactivity & Applications in Drug Design
The core value of CAS 1785074-93-2 lies in its orthogonal reactivity. The C-Br bond is the primary entry point for diversification, while the C-F bond remains a stable structural element.
Palladium-Catalyzed Cross-Coupling (C4 Functionalization)
The C4-bromide is highly susceptible to oxidative addition by Pd(0) species.
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the 4-position, a common strategy for building kinase inhibitors.
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Buchwald-Hartwig Amination: Coupling with amines generates 4-aminopyrazoles.
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Sonogashira Coupling: Introduction of alkynes for rigid linker systems.
The "Fluorine Effect" at C3
The C3-fluorine atom is not merely a bystander; it actively influences the molecule's behavior:
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pKa Modulation: The electronegative fluorine reduces the basicity of the N2 nitrogen, potentially altering binding affinity to metal centers (e.g., in metalloenzyme inhibitors).
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Conformational Bias: Through the gauche effect or dipole interactions, the fluorine can lock the conformation of side chains attached at C4.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the C3 position resistant to Cytochrome P450-mediated oxidation.
Reactivity Workflow Diagram
Figure 2: Divergent reactivity profile. Blue paths indicate Pd-catalyzed couplings; Red path indicates organometallic conversion.
Experimental Protocols
Protocol A: General Suzuki Coupling Procedure
This protocol validates the utility of the C4-Br handle.
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Reagents: Charge a reaction vial with 4-Bromo-3-fluoro-1-methyl-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
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Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
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Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
References
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Synthesis of Fluorinated Pyrazoles: Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021.
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Regioselective Bromination: "N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry." Suru Chemicals Technical Report, 2025.
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Medicinal Chemistry of Pyrazoles: "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2023.
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Analogous Synthesis Data: "Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Google Patents, WO2017054112A1.
